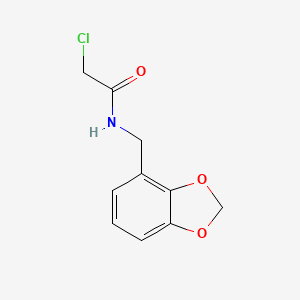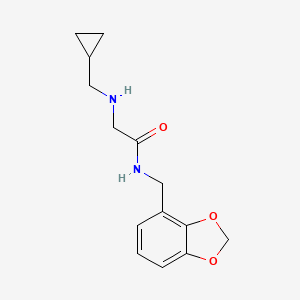![molecular formula C15H25N3O B7587342 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances the activity of dopamine and norepinephrine in the brain.
作用機序
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activity in the prefrontal cortex, which is responsible for executive function and attention.
Biochemical and Physiological Effects
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, dry mouth, and dilated pupils. It also increases the release of glucose from the liver and can cause appetite suppression.
実験室実験の利点と制限
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the brain's dopamine and norepinephrine systems. However, it also has limitations, as it can have different effects in different individuals, making it difficult to generalize results.
将来の方向性
There are several future directions for research on 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate. One area of interest is in developing more targeted therapies for ADHD and narcolepsy, which may be more effective and have fewer side effects than current treatments. Another area of interest is in studying the long-term effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use, particularly in children and adolescents. Additionally, there is interest in exploring the potential use of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use in these contexts.
Conclusion
In conclusion, 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is a well-studied psychostimulant drug that is commonly used to treat ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of dopamine and norepinephrine in the brain, leading to enhanced activity in the prefrontal cortex. While it has advantages for use in lab experiments, it also has limitations, and further research is needed to fully understand its potential benefits and risks.
合成法
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 2-methylpropan-2-amine.
科学的研究の応用
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. Additionally, it can help to reduce excessive daytime sleepiness and improve wakefulness in individuals with narcolepsy.
特性
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,16)12-17-7-9-18(10-8-17)13-5-4-6-14(11-13)19-3/h4-6,11H,7-10,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAOORVKWTEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)


![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)